4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)
Description
4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) (CAS RN 586-91-4) is an azo-linked dicarboxylic acid derivative with the molecular formula C₁₄H₁₀Cl₂N₂O₄ and a molar mass of 341.16 g/mol . The compound features two 2-chlorobenzoic acid moieties connected via an (E)-configured diazenediyl (–N=N–) bridge. The compound is structurally related to azobenzene derivatives but distinguished by its chlorinated aromatic rings and terminal carboxylic acid functionalities, which enhance its utility in coordination chemistry and supramolecular assembly .
Properties
CAS No. |
61347-07-7 |
|---|---|
Molecular Formula |
C14H8Cl2N2O4 |
Molecular Weight |
339.1 g/mol |
IUPAC Name |
4-[(4-carboxy-3-chlorophenyl)diazenyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2N2O4/c15-11-5-7(1-3-9(11)13(19)20)17-18-8-2-4-10(14(21)22)12(16)6-8/h1-6H,(H,19,20)(H,21,22) |
InChI Key |
WQWVCZLDVCFVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) typically involves the diazotization of 2-chlorobenzoic acid derivatives followed by coupling reactions. One common method includes the reaction of 2-chlorobenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 2-chlorobenzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the diazenediyl linkage, yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted chlorobenzoic acids.
Scientific Research Applications
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl linkage can undergo redox reactions, influencing cellular signaling pathways and modulating biological activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Dibenzoic Acid Derivatives
The most direct analogs of 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) are azo-dibenzoic acids with varying substituents. Key examples include:
Key Differences :
- ~1.5–2 for fluoro derivatives) .
- Crystal packing : The tetrafluoro analog forms self-stabilized cis-azo configurations due to fluorine’s smaller size and stronger H-bonding interactions, whereas the chloro derivative likely adopts trans configurations or distinct packing motifs .
Chlorobenzoic Acid Derivatives
Structural analogs without the azo bridge include:
Comparison Insights :
- Acidity: The target compound’s dual carboxylic acid groups and electron-withdrawing Cl substituents result in stronger acidity (estimated pKa ~1.5–2.5) compared to monochloro analogs (pKa ~2.9) .
- Coordination chemistry: Unlike mono-carboxylic analogs, the target compound can act as a bidentate or bridging ligand in metal-organic frameworks (MOFs), as seen in lead(II) complexes with 2-chlorobenzoate ligands .
Halogen-Substituted Azo Compounds
Comparison with halogenated azo dyes and coordination complexes:
Functional Differences :
- The target compound’s carboxylic acid groups enable applications in pH-responsive materials and catalysis, unlike non-carboxylic azo dyes .
Biological Activity
4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications based on diverse research findings.
Antioxidant Activity
Research has indicated that 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) exhibits significant antioxidant properties. A study employing various assays demonstrated its ability to scavenge free radicals effectively. The antioxidant activity was measured using:
- DPPH Scavenging Assay : The compound showed a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.
- Ferric Reducing Power Assay : The compound exhibited a high ferric reducing power, indicating its potential to reduce ferric ions, which is a marker of antioxidant capacity.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (mg/ml) | DPPH Scavenging (%) | Ferric Reducing Power (%) |
|---|---|---|---|
| 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) | 1.5 | 81.16 | 77.03 |
| Ascorbic Acid | 0.5 | 75.38 | 69.15 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
The proposed mechanisms for the biological activities of this compound include:
- Free Radical Scavenging : The diazenediyl group may play a crucial role in neutralizing reactive oxygen species (ROS).
- Inhibition of Enzymatic Pathways : It is suggested that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Study A: In Vivo Effects on Hypertension
A recent study investigated the effects of 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) on hypertensive rats. Results showed a significant reduction in blood pressure levels compared to control groups, attributed to its antioxidant and anti-inflammatory properties.
Study B: Cytotoxicity Assessment
In another study focusing on cytotoxicity against cancer cell lines, the compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity suggests potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
